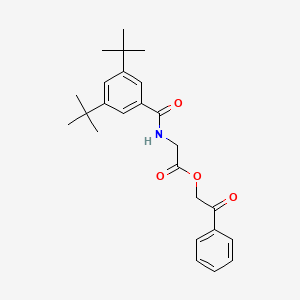![molecular formula C22H19FN2O3 B4840740 N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4840740.png)
N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide
Vue d'ensemble
Description
N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide, also known as BAY 57-1293, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Bayer Pharmaceuticals and has since been the subject of numerous scientific investigations. In
Applications De Recherche Scientifique
N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to be a potent inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide can increase the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism of action has led to the development of N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide as a potential treatment for erectile dysfunction and pulmonary arterial hypertension.
Mécanisme D'action
The mechanism of action of N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide involves the inhibition of PDE5, which is responsible for the degradation of cGMP. By inhibiting PDE5, N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide can increase the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism of action has been extensively studied and has led to the development of N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide as a potential treatment for erectile dysfunction and pulmonary arterial hypertension.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide have been extensively studied. It has been shown to be a potent inhibitor of PDE5, leading to increased levels of cGMP and relaxation of smooth muscle cells. This can result in increased blood flow, which is beneficial for the treatment of erectile dysfunction and pulmonary arterial hypertension. In addition, N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide has been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial for the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in large quantities. It has a well-characterized mechanism of action and has been extensively studied for its potential therapeutic applications. However, there are also limitations to the use of N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide in lab experiments. It is a potent inhibitor of PDE5, which may limit its use in experiments where PDE5 activity is required. In addition, its specificity for PDE5 may limit its use in experiments where other PDEs are involved.
Orientations Futures
There are several future directions for the study of N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide. One direction is the development of new therapeutic applications for this compound. It has been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial for the treatment of other diseases. Another direction is the development of new inhibitors of PDE5 that have improved specificity and potency. This may lead to the development of new treatments for erectile dysfunction and pulmonary arterial hypertension. Finally, the use of N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide in combination with other drugs may be explored, as this may lead to improved therapeutic outcomes.
Propriétés
IUPAC Name |
N-[5-[[2-(4-fluorophenyl)acetyl]amino]-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3/c1-28-20-12-11-18(24-21(26)13-15-7-9-17(23)10-8-15)14-19(20)25-22(27)16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTXFHOANQMCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({3-[(2-benzylphenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4840660.png)
![methyl 2-[(3-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B4840663.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4840668.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4840677.png)


![N-(2-chloro-6-fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4840689.png)
![N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)-3-methoxybenzamide](/img/structure/B4840690.png)
![[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B4840696.png)
![3-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4840698.png)
![1-(2-chlorobenzyl)-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4840708.png)
![2-isobutyryl-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4840715.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4840721.png)
![N-[3-(1H-indol-1-yl)propanoyl]phenylalanine](/img/structure/B4840732.png)